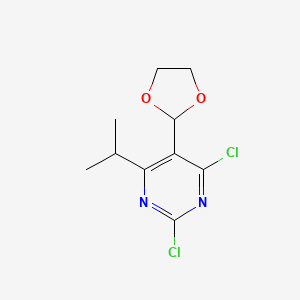
2,4-Dichloro-5-(1,3-dioxolan-2-yl)-6-propan-2-ylpyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dichloro-5-(1,3-dioxolan-2-yl)-6-propan-2-ylpyrimidine is a synthetic organic compound that belongs to the class of pyrimidines. This compound is characterized by the presence of two chlorine atoms, a dioxolane ring, and an isopropyl group attached to the pyrimidine ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-5-(1,3-dioxolan-2-yl)-6-propan-2-ylpyrimidine typically involves the reaction of 2,4-dichloropyrimidine with 1,3-dioxolane in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or toluene to facilitate the reaction. The isopropyl group can be introduced through alkylation reactions using isopropyl halides.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for temperature and pressure control is common to optimize the reaction conditions and minimize the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-5-(1,3-dioxolan-2-yl)-6-propan-2-ylpyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides.
Reduction Reactions: Reduction can lead to the formation of partially or fully reduced derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium amide or thiourea in polar solvents like dimethyl sulfoxide.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of substituted pyrimidines with various functional groups.
Oxidation: Formation of pyrimidine oxides.
Reduction: Formation of reduced pyrimidine derivatives.
Scientific Research Applications
2,4-Dichloro-5-(1,3-dioxolan-2-yl)-6-propan-2-ylpyrimidine is utilized in several scientific research fields:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Employed in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-5-(1,3-dioxolan-2-yl)-6-propan-2-ylpyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the inhibition or activation of various biochemical pathways. The presence of chlorine atoms and the dioxolane ring contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dichloro-5-(1,3-dioxolan-2-yl)thiazole
- 2,4-Dichloro-5-(1,3-dioxolan-2-yl)benzene
- 2,4-Dichloro-5-(1,3-dioxolan-2-yl)pyridine
Uniqueness
2,4-Dichloro-5-(1,3-dioxolan-2-yl)-6-propan-2-ylpyrimidine is unique due to the combination of its structural features, including the pyrimidine ring, dioxolane ring, and isopropyl group
Properties
Molecular Formula |
C10H12Cl2N2O2 |
|---|---|
Molecular Weight |
263.12 g/mol |
IUPAC Name |
2,4-dichloro-5-(1,3-dioxolan-2-yl)-6-propan-2-ylpyrimidine |
InChI |
InChI=1S/C10H12Cl2N2O2/c1-5(2)7-6(9-15-3-4-16-9)8(11)14-10(12)13-7/h5,9H,3-4H2,1-2H3 |
InChI Key |
NSWLUTWQQMHXPB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C(=NC(=N1)Cl)Cl)C2OCCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















